1-Boc-4-(4-Nitrobenzyl)piperazine
Overview
Description
1-Boc-4-(4-Nitrobenzyl)piperazine is a useful research compound. Its molecular formula is C16H23N3O4 and its molecular weight is 321.37 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Bioactive Compounds
1-Boc-4-(4-Nitrobenzyl)piperazine serves as a key intermediate in the synthesis of a wide range of bioactive molecules. For example, Spencer et al. (2011) demonstrated the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls through microwave-mediated Suzuki–Miyaura coupling, highlighting its utility in developing biaryl libraries with potential pharmaceutical applications (Spencer, J., Baltus, C., Press, N., Harrington, R., & Clegg, W., 2011). Similarly, Kornylov et al. (2017) outlined an efficient synthesis method for 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one, a compound of significant interest due to its presence in molecules with physiological significance and pharmaceutical utility (Kornylov, A. Y., Krysko, Andrei A., Krysko, Olga L., Sambursky, S. E., & Andronati, S. A., 2017).
Methodological Improvements in Synthesis
Research has also focused on improving the synthesis methods of compounds involving this compound. Zhen-yuan (2006) reported an improved synthetic process for 4-[4-(5-oxo-1,5-dihydro-triazoyl-4-yl)phenyl] piperazine-1-carboxylic t-butyl ester, highlighting the methodological advancements in synthesizing key intermediates of triazole antifungal agents, which significantly improved the overall yield from 39.10% to 71.94% (Miao Zhen-yuan, 2006).
Biological Evaluation and Drug Design
The role of this compound derivatives in biological evaluation and drug design is another area of interest. Kaya et al. (2016) synthesized hydrazone derivatives and examined their anticholinesterase activities, demonstrating the potential therapeutic applications of compounds derived from this compound (Kaya, B., Özkay, Y., Temel, H., & Kaplancıklı, Z., 2016).
Safety and Hazards
The safety information for 1-Boc-4-(4-Nitrobenzyl)piperazine includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
tert-butyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-10-8-17(9-11-18)12-13-4-6-14(7-5-13)19(21)22/h4-7H,8-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWBHMXIEAVTGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634599 | |
Record name | tert-Butyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130636-61-2 | |
Record name | 1,1-Dimethylethyl 4-[(4-nitrophenyl)methyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130636-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-[(4-nitrophenyl)methyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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